N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety fused with an oxazole ring
Properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-11-9-17(26-23-11)19(24)22-15-10-12(7-8-16(15)25-2)18-20-13-5-3-4-6-14(13)21-18/h3-10H,1-2H3,(H,20,21)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJBJKMPIQFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the oxazole ring and subsequent functionalization to achieve the final product. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical probes or drugs.
Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug discovery efforts targeting various diseases.
Industry: In materials science, the compound could be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide include other benzimidazole derivatives and oxazole-containing molecules. Examples include:
- N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide
- N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring systems, which confer unique chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
